tert-Butyl (4-nitrobenzoyl)oxycarbamate
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Overview
Description
Tert-Butyl (4-nitrobenzoyl)oxycarbamate is a chemical compound with the molecular formula C12H14N2O6 and a molecular weight of 282.25 g/mol . . This compound is widely used in scientific research and industry due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-nitrobenzoyl)oxycarbamate typically involves the reaction of tert-butyl carbamate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (4-nitrobenzoyl)oxycarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often require nucleophiles and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield tert-Butyl (4-aminobenzoyl)oxycarbamate .
Scientific Research Applications
Tert-Butyl (4-nitrobenzoyl)oxycarbamate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl (4-nitrobenzoyl)oxycarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in enzyme-catalyzed reactions, modifying the activity of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-iodophenyl)carbamate: Similar in structure but contains an iodine atom instead of a nitro group.
tert-Butyl (4-aminobenzoyl)oxycarbamate: Formed by the reduction of tert-Butyl (4-nitrobenzoyl)oxycarbamate.
Uniqueness
This compound is unique due to its nitro group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)19-11(16)13-20-10(15)8-4-6-9(7-5-8)14(17)18/h4-7H,1-3H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSVXMMZACDPPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307436 |
Source
|
Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35657-41-1 |
Source
|
Record name | 35657-41-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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